

# Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Fexlamose** (also known as AER-01 or MUC-031) is a novel, clinical-stage, thiol-modified carbohydrate agent engineered for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its mechanism of action centers on the cleavage of disulfide bonds within the mucin polymer network of mucus, leading to a reduction in mucus viscosity and elasticity.[1][3][4][5][6] This document provides a comprehensive technical overview of **Fexlamose**, including its chemical structure, mechanism of action, available preclinical data, and experimental methodologies.

### **Chemical Structure and Properties**

**Fexlamose** is a thiol-modified disaccharide. While the precise IUPAC name is not consistently available in public literature, its chemical formula is C12H22O9S2.[7] The structure is characterized by the introduction of thiol (-SH) groups onto a carbohydrate scaffold.[1][4] This design leverages the natural, non-toxic, and highly water-soluble nature of carbohydrates to deliver the active thiol moiety to the densely packed mucus environment.[4][8]

Table 1: Physicochemical Properties of **Fexlamose** (AER-01)



| Property               | Value/Description           | Source |
|------------------------|-----------------------------|--------|
| Molecular Formula      | C12H22O9S2                  | [7]    |
| General Classification | Thiol-modified carbohydrate | [1][4] |
| Solubility             | High aqueous solubility     | [4][8] |
| Physical Nature        | Polar                       | [4][8] |

Note: Detailed quantitative physicochemical data such as pKa and logP are not publicly available at the time of this writing.

# Mechanism of Action: Mucin Disulfide Bond Cleavage

The pathophysiology of muco-obstructive lung diseases is characterized by the overproduction of highly viscous and elastic mucus, which obstructs airways. This high viscosity is largely due to the extensive cross-linking of mucin polymers via disulfide bonds.[4][5][6]

**Fexlamose** functions as a potent mucolytic by directly targeting these disulfide bridges. The thiol groups on the **Fexlamose** molecule participate in a thiol-disulfide exchange reaction, effectively reducing the disulfide bonds and breaking down the cross-linked mucin network. This process leads to a rapid decrease in the viscoelasticity of the mucus, rendering it more liquid and easier to clear from the airways.[1][4][5][6]



Click to download full resolution via product page

Caption: Mechanism of action of **Fexlamose**.

# Preclinical Efficacy Ex Vivo Mucolytic Activity in Human Sputum



A key preclinical study evaluated the mucolytic efficacy of **Fexlamose** (referred to as MUC-031 in the publication) on sputum from patients with cystic fibrosis. The study employed rheology to measure the change in the elastic modulus (G'), a measure of mucus stiffness, upon treatment.

Table 2: Comparative Mucolytic Efficacy in Cystic Fibrosis Sputum

| Treatment              | Concentration | Mean % Reduction in G'<br>(Elastic Modulus) |
|------------------------|---------------|---------------------------------------------|
| Fexlamose (MUC-031)    | 10 mM         | ~85%                                        |
| N-acetylcysteine (NAC) | 10 mM         | ~50%                                        |
| rhDNase                | 5 μg/mL       | ~60%                                        |

Data extracted from a study published in the European Respiratory Journal. The results indicate that **Fexlamose** is significantly more potent at reducing the elasticity of CF sputum compared to established mucolytics like N-acetylcysteine and rhDNase.

## In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

The therapeutic potential of **Fexlamose** was also assessed in βENaC-transgenic (Tg) mice, a model that recapitulates key features of human muco-obstructive lung disease.

Table 3: In Vivo Effects of **Fexlamose** in βENaC-Tg Mice

| Outcome Measure       | Treatment                         | Result                            |
|-----------------------|-----------------------------------|-----------------------------------|
| Airway Mucus Plugging | Fexlamose (131 mg/mL, intranasal) | Significant decrease              |
| Airway Inflammation   | Fexlamose (131 mg/mL, intranasal) | Reduction in inflammatory markers |
| Survival              | Fexlamose (131 mg/mL, intranasal) | Improved survival rates           |



This study demonstrates the in vivo potential of **Fexlamose** to not only act as a mucolytic but also to reduce associated airway inflammation and improve disease outcomes in a relevant animal model.

# Experimental Protocols Ex Vivo Rheology of Human Sputum

Objective: To quantify the mucolytic activity of **Fexlamose** on human cystic fibrosis sputum.

#### Methodology:

- Sputum Collection: Induced sputum was collected from cystic fibrosis patients.
- Sample Preparation: Sputum samples were treated with either Fexlamose (MUC-031), N-acetylcysteine (NAC), rhDNase, or a vehicle control.
- Rheological Measurement: A cone-and-plate rheometer was used to measure the elastic modulus (G') of the sputum samples before and after treatment. Measurements were taken at a constant frequency and strain to ensure comparability.
- Data Analysis: The percentage reduction in G' was calculated for each treatment group to determine mucolytic efficacy.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US9856283B2 Thiosaccharide mucolytic agents Google Patents [patents.google.com]
- 2. aertherapeutics.com [aertherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Aer Therapeutics Begins Phase 2 Trial of Fexlamose for COPD [synapse.patsnap.com]
- 6. aertherapeutics.com [aertherapeutics.com]
- 7. Fexlamose Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623112#what-is-the-chemical-structure-of-fexlamose-aer-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com